
5-(氨甲基)-3-(3-甲氧基苯基)-1,3-噁唑烷-2-酮盐酸盐
描述
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring, an aminomethyl group, and a methoxyphenyl group
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its oxazolidinone ring is valuable in the synthesis of pharmaceuticals and other biologically active compounds.
Biology: In biological research, this compound can be used as a probe or inhibitor in enzyme studies. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and pathways.
Medicine: The compound has potential therapeutic applications, including as an antibacterial agent. Oxazolidinones are known for their activity against Gram-positive bacteria, making them useful in the development of new antibiotics.
Industry: In the chemical industry, this compound can be used in the production of various intermediates and final products. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-methoxybenzaldehyde with aminoacetaldehyde diethyl acetal to form an intermediate oxazolidinone. This intermediate is then hydrolyzed and further reacted with hydrochloric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxazolidinones or other derivatives.
作用机制
The mechanism by which 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride exerts its effects depends on its specific application. For example, as an antibacterial agent, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA, thereby preventing the formation of functional ribosomes.
Molecular Targets and Pathways Involved:
Antibacterial Action: Targets bacterial ribosomes and inhibits protein synthesis.
Enzyme Inhibition: May interact with specific enzymes involved in biological pathways, altering their activity.
相似化合物的比较
Linezolid: Another oxazolidinone antibiotic with similar antibacterial properties.
Rifampicin: A different class of antibiotic used to treat bacterial infections.
Vancomycin: A glycopeptide antibiotic used for Gram-positive bacterial infections.
Uniqueness: 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds
属性
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


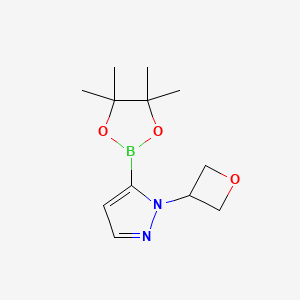

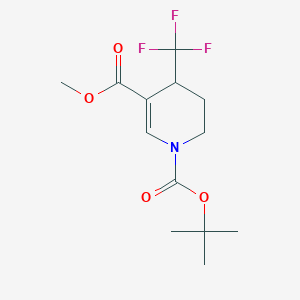
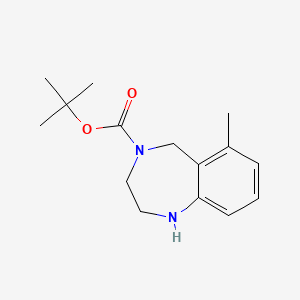
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
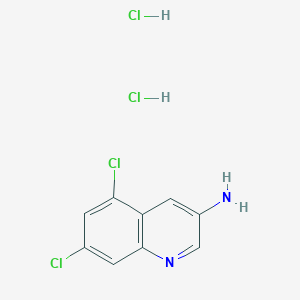

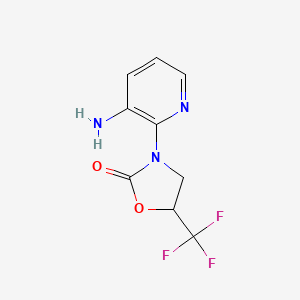
![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
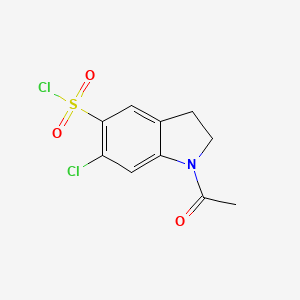
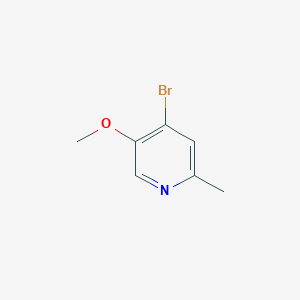
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
